2-(Difluoromethyl)-1H-imidazole

Description

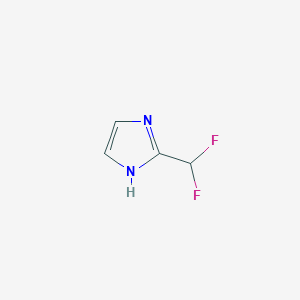

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F2N2 |

|---|---|

Molecular Weight |

118.08 g/mol |

IUPAC Name |

2-(difluoromethyl)-1H-imidazole |

InChI |

InChI=1S/C4H4F2N2/c5-3(6)4-7-1-2-8-4/h1-3H,(H,7,8) |

InChI Key |

QKKVAIYZXGCQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl 1h Imidazole

Intrinsic Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 2-(difluoromethyl)-1H-imidazole contains two nitrogen atoms with different chemical environments. The N-1 atom is a pyrrole-like nitrogen, part of an N-H bond, and its lone pair contributes to the aromatic sextet of the ring. The N-3 atom is a pyridine-like nitrogen with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it the primary center of basicity. nih.gov

The presence of the strongly electron-withdrawing difluoromethyl group at the C-2 position significantly reduces the electron density of the imidazole ring. This, in turn, decreases the basicity of the N-3 atom compared to unsubstituted imidazole (pKaH of 7.1). nih.gov Despite this reduced basicity, the N-3 atom can still be protonated by strong acids to form stable imidazolium (B1220033) salts. nih.gov

The N-H proton at the N-1 position is acidic and can be removed by a base to form an imidazolide (B1226674) anion. This deprotonation is a critical step in several reactions, as the resulting anion is a potent nucleophile. researchgate.netresearchgate.net The reactivity of the nitrogen atoms is also influenced by tautomerism. The position of the N-H proton can be switched through intramolecular hydrogen bonding, which can activate or deactivate the nucleophilic character of the N-3 nitrogen. nih.gov Alkylation and arylation reactions typically occur at the nitrogen atoms, leading to N-substituted derivatives.

Reactivity and Acidity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group imparts unique reactivity to the molecule, primarily due to the high electronegativity of the two fluorine atoms. This electronic influence makes the single hydrogen atom on the difluoromethyl carbon acidic.

Selective Deprotonation for Further Functionalization

The acidity of the C-H bond in the difluoromethyl group allows for its selective deprotonation using a strong base. Research on analogous compounds, such as 3-(difluoromethyl)pyridine, has demonstrated that direct deprotonation with a lithiated base, followed by trapping with various electrophiles, is a viable strategy for functionalization. nih.gov This approach enables the formation of new carbon-carbon and carbon-heteroatom bonds at the difluoromethyl carbon.

A plausible reaction pathway involves the generation of a carbanion, which can then react with a range of electrophiles. For instance, in situ quenching with silylating agents can produce silylated difluoromethyl derivatives. nih.gov These silylated intermediates can be further post-functionalized, expanding the library of accessible difluoroalkyl-substituted imidazoles. nih.gov Another method involves the reaction of imidazoles with trimethyl(trifluoromethyl)silane, which is thought to proceed through the formation of 2-(trimethylsilyl)difluoromethyl-substituted intermediates that subsequently convert to the desired 2-difluoromethyl-substituted products. acs.org

Table 1: Examples of Electrophiles for Functionalization after Deprotonation This table is based on functionalization strategies for analogous difluoromethylated heterocycles and represents potential transformations for this compound.

| Electrophile Class | Example Electrophile | Potential Product Structure |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | 2-(1,1-Difluoroethyl)-1H-imidazole |

| Carbonyls | Benzaldehyde (C₆H₅CHO) | 2-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-1H-imidazole |

| Silyl Halides | Chlorotrimethylsilane ((CH₃)₃SiCl) | 2-(Difluoro(trimethylsilyl)methyl)-1H-imidazole |

| Disulfides | Dimethyl Disulfide (CH₃SSCH₃) | 2-(Difluoro(methylthio)methyl)-1H-imidazole |

Intermolecular and Intramolecular Hydrogen Bonding Capabilities

The this compound molecule has multiple sites for hydrogen bonding, which significantly influences its physical and chemical properties. The N-H group of the imidazole ring is a classic hydrogen bond donor, while the pyridine-like N-3 atom is a hydrogen bond acceptor. nih.govnih.gov

Furthermore, the C-H bond of the difluoromethyl group can also act as a hydrogen bond donor. rsc.orgmdpi.com The ability of the CHF₂ group to form hydrogen bonds has been quantified, and it is recognized as a relevant interaction in molecular recognition and crystal engineering. rsc.orgmdpi.com The fluorine atoms themselves are generally poor hydrogen bond acceptors in organic molecules. nih.gov The interplay of these hydrogen bonding capabilities can lead to the formation of complex intermolecular networks in the solid state and in solution, affecting properties like solubility and melting point. nih.govrsc.org Intramolecular hydrogen bonding between the CHF₂ group and a substituent at the N-1 position is also conceivable, which could influence the conformation and reactivity of the molecule.

Functional Group Transformations and Derivatizations

The unique electronic properties of this compound allow for a variety of functional group transformations on both the imidazole core and the difluoromethyl moiety.

Nucleophilic and Electrophilic Substitutions on the Imidazole Core

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov Studies on related (trifluoromethyl)imidazoles show that electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur, typically at the C-4 or C-5 positions. researchgate.net The electron-withdrawing nature of the CHF₂ group deactivates the ring towards electrophilic attack compared to unsubstituted imidazole, but these reactions can still proceed under appropriate conditions.

Nucleophilic aromatic substitution (SₙAr) directly on the carbon atoms of the imidazole ring is challenging and generally requires the presence of a good leaving group and strong activation by electron-withdrawing groups. acs.orgnih.gov A more common approach for functionalization, particularly at the C-2 position, is through directed deprotonation (lithiation) followed by reaction with an electrophile. The C-2 proton of imidazoles is the most acidic, and its removal generates a nucleophilic species that can readily attack various electrophiles. youtube.com

Table 2: Regioselectivity of Substitution on the Imidazole Core

| Reaction Type | Position(s) of Substitution | Rationale |

|---|---|---|

| Electrophilic Substitution | C-4 and/or C-5 | The C-2 position is deactivated by the adjacent CHF₂ group and the protonated nitrogen in the reaction intermediate. |

| Nucleophilic Substitution (via lithiation) | C-2 | The C-2 proton is the most acidic C-H proton on the imidazole ring, facilitating selective deprotonation. |

Modification of the Difluoromethyl Moiety

The difluoromethyl group itself can undergo several chemical transformations. One of the most notable reactions is its hydrolysis under basic conditions. A difluoromethyl group attached directly to an imidazole ring is reactive towards basic hydrolysis, which proceeds through the initial deprotonation of the imidazole N-H, followed by the elimination of hydrogen fluoride (B91410) to form a transient azafulvene intermediate. This intermediate then reacts with water to ultimately yield an imidazole-2-carboxylic acid. researchgate.net

The acidity of the CHF₂ proton also allows for its derivatization through deprotonation and subsequent reaction with electrophiles, as detailed in section 3.2.1. nih.gov Additionally, radical-mediated reactions offer another avenue for modifying the difluoromethyl group. For example, a CF₂H radical can be generated and participate in cyclization reactions with tethered alkenes, leading to the formation of more complex polycyclic imidazole systems. beilstein-journals.orgnih.govacs.org

Another potential transformation, demonstrated on related sulfone compounds, is the conversion of a difluoromethyl group into a gem-difluoroalkene moiety via a Julia-Kocienski-type reaction. acs.org This suggests that derivatives of this compound could potentially be converted into 2-(difluoromethylene) analogues.

Stability Studies under Varied Chemical Conditions

Detailed research findings and data tables on the stability of this compound under varied pH, temperature, and in the presence of different chemical reagents are not available in the public domain. Further experimental investigation is required to characterize the stability profile of this compound.

Computational and Theoretical Investigations of 2 Difluoromethyl 1h Imidazole

Quantum Chemical Calculations of Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction pathways involving 2-(difluoromethyl)-1H-imidazole. These calculations can map out the energetic landscape of a reaction, identifying the most likely routes and the structures of transient species.

Energy Profiles and Transition State Analysis

The generation of energy profiles for reactions involving this compound allows for the determination of reaction kinetics and thermodynamics. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed. Transition state theory is often employed to estimate reaction rates from the calculated activation energies.

For a representative reaction, such as the deprotonation of the imidazole (B134444) ring, computational methods can predict the energy barrier to form the corresponding imidazolide (B1226674) anion. The geometry of the transition state, characterized by a single imaginary frequency in its vibrational spectrum, provides crucial information about the bond-breaking and bond-forming processes.

Table 1: Calculated Energy Profile for the Deprotonation of this compound

| Species | Relative Energy (kcal/mol) |

| This compound + Base | 0.0 |

| Transition State | +12.5 |

| 2-(Difluoromethyl)-1H-imidazolide Anion + Conjugate Acid | -5.8 |

Note: The values in this table are hypothetical and serve as representative data for a typical deprotonation reaction.

Solvent and Counterion Effects on Imidazolide Anion Stabilization

The stability of the 2-(difluoromethyl)-1H-imidazolide anion is significantly influenced by its environment, particularly the solvent and the presence of counterions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the anion's stability. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

The presence of a counterion, such as a lithium or sodium cation, can further stabilize the imidazolide anion through electrostatic interactions. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the coordination of both the anion and the cation by the solvent.

Molecular Electronic Structure and Reactivity Modeling

The electronic structure of this compound dictates its reactivity. Computational modeling provides valuable tools to understand the distribution of electrons within the molecule and to predict its behavior in chemical reactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized on the imidazole ring, particularly on the nitrogen atoms, making them susceptible to electrophilic attack. The LUMO is generally distributed over the entire ring system and the difluoromethyl group.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | +1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: The values in this table are hypothetical and representative of what would be expected from a quantum chemical calculation.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP is calculated by determining the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the ESP map would show a region of high negative potential around the nitrogen atoms of the imidazole ring, confirming their nucleophilic character. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods provide insight into the molecule's preferred shapes and its dynamic behavior over time.

Conformational analysis involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. This allows for the identification of the lowest energy conformers, which are the most likely to be populated at a given temperature. For this compound, the primary focus of conformational analysis would be the rotation around the bond connecting the difluoromethyl group to the imidazole ring.

Molecular dynamics simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time. This can reveal important information about the molecule's flexibility, vibrational modes, and interactions with its environment.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules such as this compound. By employing theoretical methods, it is possible to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions, when compared with experimental data, can aid in spectral assignment, conformational analysis, and understanding the influence of substituents on the molecular framework.

Theoretical Framework for Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method for the prediction of spectroscopic parameters due to its favorable balance between computational cost and accuracy. hmdb.ca The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For fluorinated organic compounds and heterocyclic systems, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G* or more extensive sets like 6-311++G(d,p), have been shown to provide dependable predictions of NMR and IR spectra. nih.govresearchgate.net

The process typically involves the geometry optimization of the molecule to find its lowest energy conformation. Following this, the NMR shielding tensors and vibrational frequencies are calculated at the same level of theory. For NMR predictions, the calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net For IR spectra, the calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net

Predicted NMR Spectra

¹H NMR Spectroscopy: The protons of the imidazole ring are expected to show distinct chemical shifts. The proton at the C2 position is absent due to the substitution. The protons at the C4 and C5 positions are anticipated to be deshielded compared to unsubstituted imidazole due to the inductive effect of the difluoromethyl group. The N-H proton signal is expected to be broad and its chemical shift highly dependent on the solvent and concentration due to hydrogen bonding. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon atoms of the imidazole ring and the difluoromethyl group will also exhibit characteristic chemical shifts. The C2 carbon, directly attached to the electron-withdrawing difluoromethyl group, is expected to be significantly deshielded. The C4 and C5 carbons will also be influenced, though to a lesser extent. The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to give a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton.

To provide a more concrete, albeit comparative, set of data, the experimental NMR data for the structurally related compound, 1-(difluoromethyl)-2-phenyl-1H-imidazole, is presented below. While the phenyl group at the 2-position and the attachment of the difluoromethyl group to a nitrogen atom (N1) instead of a carbon atom (C2) will alter the precise chemical shifts, the data offers a valuable reference for the expected spectral features of a difluoromethyl-substituted imidazole.

Table 1: Experimental NMR Data for a Related Compound: 1-(Difluoromethyl)-2-phenyl-1H-imidazole

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 7.60 – 7.55 | m | |

| 7.51 – 7.46 | m | ||

| 7.37 | d | 1.3 | |

| 7.20 – 6.90 | m | ||

| ¹⁹F | -90.56 | d | 59.8 |

Data sourced from a study on difluoromethylation reactions.

Predicted IR Spectra

The infrared spectrum of this compound is predicted to show characteristic absorption bands corresponding to the vibrational modes of the imidazole ring and the difluoromethyl group. DFT calculations can predict these vibrational frequencies and their corresponding intensities.

Key predicted vibrational modes would include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring and influenced by hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations of the imidazole ring are expected around 3000-3100 cm⁻¹. The C-H stretching of the difluoromethyl group would also be in this region.

C=N and C=C stretching: These ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-F bonds in the difluoromethyl group are expected in the region of 1000-1200 cm⁻¹.

Ring bending and deformation modes: Various in-plane and out-of-plane bending vibrations of the imidazole ring will be present at lower wavenumbers.

The table below presents a hypothetical set of key predicted IR frequencies for this compound, based on typical frequency ranges for the functional groups present.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3100 - 3500 | Medium-Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (-CHF₂) | 2950 - 3050 | Medium |

| C=N/C=C ring stretch | 1400 - 1600 | Medium-Strong |

| C-F stretch | 1000 - 1200 | Strong |

These computational predictions of NMR and IR spectra serve as a powerful complement to experimental studies, aiding in the structural elucidation and detailed characterization of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Privileged Building Block in Complex Molecule Construction

2-(Difluoromethyl)-1H-imidazole serves as a foundational unit in the synthesis of more elaborate molecules, offering chemists a reliable starting point for introducing the influential difluoromethyl group. researchgate.netaksci.comnih.gov

Scaffold for Novel Heterocyclic Compounds

The imidazole (B134444) core of this compound is ripe for synthetic elaboration, providing a platform for the creation of novel and diverse heterocyclic systems. The reactivity of the imidazole ring allows for various chemical transformations, enabling the construction of fused bicyclic and polycyclic frameworks. For instance, the nitrogen atoms of the imidazole can participate in condensation reactions or be alkylated to append other cyclic or acyclic moieties. nih.govdoi.org These reactions leverage the inherent reactivity of the imidazole nucleus to build molecular complexity.

The synthesis of 2-(difluoromethyl)-substituted imidazoles can be achieved through methods like the reaction of imidazoles with trimethyl(trifluoromethyl)silane, which proceeds through the formal insertion of difluorocarbene into the C-H bond at the C-2 position. researchgate.net This and other synthetic strategies provide access to this compound, which can then be used as a precursor for a wide range of derivatives. researchgate.net The resulting complex heterocyclic structures are of significant interest in drug discovery and materials science, where the unique properties of the difluoromethyl group can be exploited. researchgate.netrsc.org

| Starting Imidazole Derivative | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application Area | Reference |

|---|---|---|---|---|

| 2-(Substituted phenyl)-1H-imidazoles | Condensation with substituted aryldiazonium chlorides | (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Medicinal Chemistry | mdpi.com |

| 1H-imidazole-2-thiol | Coupling with 3-(chloromethyl)coumarins | Imidazole-Coumarin Conjugates | Antiviral Agents | mdpi.com |

| o-phenylenediamine | Condensation with a triazole-containing propanoic acid | 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1H-benzo[d]imidazole | General Organic Synthesis | doi.org |

| Benzil, ammonium (B1175870) acetate, and substituted anilines | One-pot multicomponent reaction | 1,2,4,5-tetrasubstituted imidazoles | Antiviral Agents | nih.gov |

Synthesis of Fluorinated Pseudopeptides and Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.govsymeres.com The incorporation of fluorinated amino acid surrogates is a well-established strategy in this field. rsc.orgnih.gov this compound can be envisioned as a component in the design of novel fluorinated peptidomimetics. The imidazole ring itself is found in the amino acid histidine and can play a crucial role in biological interactions. nih.govmdpi.com

By incorporating the this compound moiety, medicinal chemists can create peptide analogs with altered conformational preferences and enhanced metabolic stability. nih.govresearchgate.net While direct examples of the incorporation of this compound into pseudopeptides are still emerging, the synthesis of imidazole-containing peptidomimetics is an active area of research. nih.govmdpi.com The difluoromethyl group, acting as a stable and lipophilic hydrogen bond donor, can mimic the functionality of natural amino acid side chains, potentially leading to potent and selective therapeutic agents. researchgate.netbeilstein-journals.org

Strategic Incorporation in Medicinal Chemistry and Agrochemical Research

The introduction of a this compound group into a molecule can profoundly influence its biological activity by altering key physicochemical properties. chemijournal.comjopir.in

Modulation of Molecular Lipophilicity and Membrane Permeability

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). acdlabs.com The difluoromethyl group is considered a lipophilicity-enhancing moiety. acs.orgnih.gov The replacement of a methyl group with a difluoromethyl group can lead to a modest increase in lipophilicity, with experimental ∆logP values (logP(XCF₂H) - logP(XCH₃)) typically ranging from -0.1 to +0.4. acs.orgnih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated XLogP3-AA | Topological Polar Surface Area (Ų) | Reference |

|---|---|---|---|---|---|

| 1H-Imidazole | C₃H₄N₂ | 68.08 | -0.1 | 28.7 | PubChem CID: 795 |

| 2-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 0.3 | 28.7 | PubChem CID: 10639 |

| This compound | C₄H₄F₂N₂ | 118.09 | 0.4 | 28.7 | PubChem CID: 12035264 |

| 2-[4-(Difluoromethyl)phenyl]-5-methyl-1H-imidazole | C₁₁H₁₀F₂N₂ | 208.21 | 2.7 | 28.7 | nih.gov |

Bioisosteric Replacement for Hydroxyl, Thiol, and Amine Groups

A key application of the difluoromethyl group in medicinal chemistry is its role as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. acs.orgnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. nih.gov The CF₂H group is particularly interesting as it can act as a "lipophilic hydrogen bond donor". researchgate.netacs.orgresearchgate.netacs.org The highly polarized C-H bond in the difluoromethyl group can form hydrogen bonds with biological targets, mimicking the hydrogen-bonding capabilities of -OH, -SH, and -NH₂ groups. nih.gov

Unlike these other groups, however, the difluoromethyl group is generally more resistant to metabolic oxidation, which can lead to improved pharmacokinetic profiles. researchgate.net A study on difluoromethyl anisoles and thioanisoles found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline, though not as strongly as a hydroxyl group. acs.orgnih.gov The this compound moiety combines this bioisosteric potential with the inherent properties of the imidazole ring, offering a unique tool for lead optimization.

| Original Functional Group | Bioisosteric Replacement | Key Property Mimicked | Advantage of Replacement | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Hydrogen bond donor | Increased metabolic stability, modulated lipophilicity | researchgate.netacs.org |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Hydrogen bond donor, size | Reduced oxidation potential, improved odor profile | acs.orgnih.gov |

| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Hydrogen bond donor | Reduced basicity, altered pKa | acs.orgnih.gov |

Influence on Binding Affinity and Metabolic Stability of Analogs

The strategic replacement of a functional group with a this compound moiety can have a significant impact on a drug candidate's binding affinity for its target and its metabolic stability. researchgate.net The ability of the difluoromethyl group to act as a hydrogen bond donor can lead to new or enhanced interactions within a protein's binding pocket, thereby increasing potency. researchgate.netresearchgate.net

Furthermore, the C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic attack by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life and improved pharmacokinetic properties. For example, studies on farnesyl-protein transferase inhibitors showed that methylation at the 2-position of the imidazole ring altered the affinity for CYP3A enzymes and changed the metabolic kinetics. nih.gov While this study did not involve a difluoromethyl group, it highlights the sensitivity of metabolic enzymes to substitution at this position. The introduction of the robust difluoromethyl group is a common strategy to block metabolic "hot spots" in a molecule, thereby enhancing its stability and duration of action. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies often reveal that the imidazole core and its substituents are critical for activity, and modifications can fine-tune both potency and selectivity. nih.govnih.gov

Development of Difluoromethyl Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. The development of libraries centered around the this compound core represents a promising strategy for accessing novel chemical space. While specific libraries dedicated solely to this compound derivatives are not extensively documented in publicly available literature, established synthetic methodologies for creating fluorinated and heterocyclic compound libraries can be readily adapted.

Modern synthetic strategies, such as parallel synthesis and diversity-oriented synthesis, are well-suited for the construction of such libraries. mdpi.com Methodologies for the direct C-H difluoromethylation of heterocycles, often employing radical processes under photoredox catalysis, provide a direct route to introduce the CHF2 group onto a pre-functionalized imidazole scaffold. nih.govresearchgate.net These methods are attractive for library synthesis due to their generally mild reaction conditions and tolerance of a wide range of functional groups.

Furthermore, the synthesis of various substituted imidazoles can be achieved through multicomponent reactions, such as the Debus-Radziszewski synthesis, which can be adapted for parallel synthesis formats. mdpi.com By employing a variety of aldehydes, dicarbonyl compounds, and ammonia (B1221849) or amines, a diverse array of substituted imidazole cores can be generated, which can then be subjected to difluoromethylation. Conversely, building blocks already containing the difluoromethyl group, such as difluoromethylated aldehydes or ketones, could be employed in these multicomponent reactions to generate the target library. The availability of difluoromethyl-containing building blocks, like difluoromethyl diazomethane, further expands the possibilities for creating diverse libraries through cycloaddition reactions. sioc-journal.cn

The resulting libraries of this compound derivatives would be valuable for screening in various applications, from identifying new bioactive compounds to discovering novel materials with tailored electronic properties.

Utility in Optoelectronic Materials and Dye-Sensitized Systems

The unique electronic properties conferred by the difluoromethyl group make this compound and its derivatives attractive candidates for applications in optoelectronic materials and dye-sensitized systems. The imidazole ring itself is a well-established component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The introduction of a strongly electron-withdrawing CHF2 group at the 2-position can significantly modulate the electronic characteristics of the imidazole core, influencing its performance in these applications.

While direct experimental data for this compound in these systems is limited, the known effects of fluorination on organic electronic materials provide a strong basis for its potential utility. Fluorination is a common strategy to tune the energy levels of organic semiconductors, often leading to lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve charge injection and transport properties, as well as enhance the stability of the material. For instance, difluorophenyl-substituted phenanthroimidazole derivatives have been successfully employed in the development of highly efficient deep-blue OLEDs. acs.org

In the context of dyes, the this compound moiety can serve as a potent electron-accepting component within a donor-π-acceptor (D-π-A) architecture. This is a common design strategy for organic chromophores used in applications such as dye-sensitized solar cells (DSSCs) and fluorescent probes. The electron-withdrawing nature of the CHF2 group can enhance the intramolecular charge transfer (ICT) character of the dye, which is crucial for its performance.

The strength of the ICT can influence key photophysical properties, including the absorption and emission wavelengths, Stokes shift, and quantum yield. Theoretical and experimental studies on other fluorinated imidazoles have shown that substitution can significantly impact their optical properties. acs.org The introduction of an electron-withdrawing group like CHF2 is expected to lead to a bathochromic (red) shift in the absorption and emission spectra, effectively tuning the color of the dye. This tunability is highly desirable for matching the dye's absorption spectrum to the solar spectrum in DSSCs or for creating fluorescent probes with specific emission colors.

Furthermore, the difluoromethyl group can act as a weak hydrogen bond donor, which could influence the intermolecular interactions and solid-state packing of the dye molecules, potentially impacting their aggregation-induced emission (AIE) or mechanofluorochromic (MFC) properties. nih.gov

The potential for this compound to be used in semiconductor components stems from the advantageous electronic properties imparted by the difluoromethyl group. In organic field-effect transistors (OFETs), for example, the stability and charge-transport characteristics of the organic semiconductor are paramount. Fluorination is a known strategy to enhance the performance of organic semiconductors by improving their air stability and influencing their molecular packing, which in turn affects charge mobility.

The electron-withdrawing nature of the difluoromethyl group would likely render this compound and its derivatives as n-type or ambipolar semiconductors, which are less common but highly sought after for the fabrication of complementary logic circuits. The development of stable and efficient n-type organic semiconductors remains a significant challenge in the field of organic electronics, and fluorinated imidazoles represent a promising class of materials to address this need.

Future Research Directions and Emerging Methodologies in the Synthesis of 2 Difluoromethyl 1h Imidazole

The difluoromethyl group (CF2H) is a crucial substituent in medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. The compound 2-(Difluoromethyl)-1H-imidazole, in particular, represents a significant building block for novel pharmaceuticals. The evolution of synthetic methodologies is paramount for accessing this and related structures efficiently and sustainably. This article focuses on the future research directions and emerging techniques poised to advance the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.